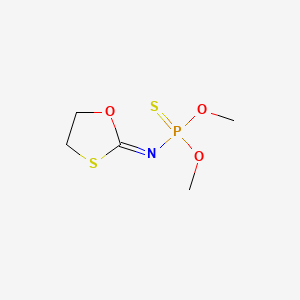
氯帕米德
概述
描述
科学研究应用
Clopamide has a wide range of scientific research applications, including:
Chemistry: Clopamide is used in the study of crystal structures and polymorphs.
Biology: Clopamide is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: Clopamide is used in the pharmaceutical industry for the development of diuretic medications.
体内
In vivo experiments using clopamide have been used to study the effects of Clopamide on neuronal activity. In particular, clopamide has been used to study the effects of Clopamide on the firing rate of neurons, synaptic plasticity, and excitatory and inhibitory post-synaptic potentials. In addition, clopamide has also been used to study the effects of Clopamide on learning and memory.
体外
In vitro experiments using clopamide have been used to study the mechanism of action of the drug. In particular, clopamide has been used to study the effects of Clopamide on the activity of ion channels, receptor binding, and the release of neurotransmitters. In addition, clopamide has also been used to study the effects of Clopamide on the expression of various genes.
作用机制
Clopamide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron . This inhibition interferes with the reabsorption of sodium chloride, leading to increased excretion of sodium chloride and water. As a result, clopamide reduces blood volume and blood pressure .
生物活性
Clopamide has been shown to have a variety of biological activities, including neuroprotective, anti-inflammatory, and anticonvulsant effects. In addition, clopamide has also been shown to have antidepressant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects
Clopamide has been shown to have a variety of biochemical and physiological effects, including an increase in the activity of ion channels, an increase in the release of neurotransmitters, and an increase in the expression of various genes. In addition, clopamide has also been shown to have an effect on the firing rate of neurons, synaptic plasticity, and excitatory and inhibitory post-synaptic potentials.
实验室实验的优点和局限性
The advantages of using clopamide in laboratory experiments include its ability to cross the blood-brain barrier, its ability to bind to Clopamide receptors, and its ability to act as a synthetic agonist or antagonist. The limitations of using clopamide in laboratory experiments include its potential to produce side effects, its potential to interact with other drugs, and its potential to produce tolerance.
未来方向
For the use of clopamide in scientific research include the study of its effects on neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression. In addition, future studies could also explore the effects of clopamide on memory, learning, and cognition. Other potential future directions include the study of the effects of clopamide on cancer, inflammation, and pain. Finally, future studies could also explore the potential of clopamide as a therapeutic agent for a variety of conditions.
安全和危害
生化分析
Biochemical Properties
Clopamide works in a similar way as the thiazide diuretics do. It acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter . Clopamide selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side and thus interferes with the reabsorption of sodium chloride .
Cellular Effects
The primary cellular effect of Clopamide is the inhibition of the sodium-chloride symporter in the kidneys. This inhibition interferes with the reabsorption of sodium chloride, causing an equi osmolar excretion of water along with sodium chloride . This effect on the cells of the nephron contributes to its diuretic and antihypertensive properties.
Molecular Mechanism
The molecular mechanism of action of Clopamide involves its selective binding at the chloride binding site of the sodium-chloride symporter in the PCT cells on the luminal side . This binding interferes with the reabsorption of sodium chloride, leading to an increase in the excretion of water along with sodium chloride .
Subcellular Localization
Given its mechanism of action, Clopamide likely localizes to the luminal side of the PCT cells in the nephron of the kidneys where it binds to the sodium-chloride symporter .
准备方法
The synthesis of clopamide involves the formation of its key functional groups: a piperidine ring and a sulfamoylbenzamide group . The synthetic route typically includes the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of Sulfamoylbenzamide Group: The sulfamoylbenzamide group is introduced through sulfonation and subsequent amide formation reactions.
Industrial production methods for clopamide involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .
化学反应分析
Clopamide undergoes various chemical reactions, including:
Oxidation: Clopamide can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups of clopamide.
Substitution: Clopamide can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
相似化合物的比较
Clopamide is similar to other thiazide-like diuretics, such as hydrochlorothiazide and chlorthalidone . clopamide has a unique chemical structure with a piperidine ring and a sulfamoylbenzamide group, which distinguishes it from other diuretics . This unique structure contributes to its specific pharmacological properties and therapeutic applications .
Similar compounds include:
- Hydrochlorothiazide
- Chlorthalidone
- Indapamide
These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological effects .
属性
IUPAC Name |
4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHRAWDUMTPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022847 | |
| Record name | Clopamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
636-54-4 | |
| Record name | Clopamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B1669146.png)










